molecular formula C23H29ClN2O3 B11341907 N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-(2-methylpropoxy)benzamide

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-(2-methylpropoxy)benzamide

Cat. No.: B11341907
M. Wt: 416.9 g/mol
InChI Key: GAQCXEHSZCIOGM-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-(2-methylpropoxy)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a benzamide core, substituted with a chlorophenyl group, a morpholine ring, and a methylpropoxy group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-(2-methylpropoxy)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The morpholine ring is then incorporated via nucleophilic substitution, and finally, the methylpropoxy group is added using etherification reactions. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-(2-methylpropoxy)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-(2-methylpropoxy)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-(2-methylpropoxy)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H29ClN2O3

Molecular Weight

416.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C23H29ClN2O3/c1-17(2)16-29-19-9-7-18(8-10-19)23(27)25-15-22(26-11-13-28-14-12-26)20-5-3-4-6-21(20)24/h3-10,17,22H,11-16H2,1-2H3,(H,25,27)

InChI Key

GAQCXEHSZCIOGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCOCC3

Origin of Product

United States

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